3-(Cyclohexyloxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Cyclohexyloxy)azetidine” is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry due to their unique reactivity driven by considerable ring strain .
Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring with a cyclohexyl group attached through an oxygen atom . The InChI code for this compound is1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2
. Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The physical form of “this compound” is a liquid . It has a molecular weight of 155.24 . The compound is stored at a temperature of 4 degrees Celsius .Mechanism of Action
Target of Action
Azetidines, the class of compounds to which 3-(cyclohexyloxy)azetidine belongs, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
The mode of action of this compound is driven by the considerable ring strain of the azetidine core . This ring strain, which is higher than that of related aziridines but lower than unreactive pyrrolidines, provides a highly attractive entry to bond functionalization . The unique reactivity of azetidines can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in a variety of biochemical processes due to their reactivity and stability .
Result of Action
The unique reactivity of azetidines suggests that they could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other molecules in the environment .
Safety and Hazards
“3-(Cyclohexyloxy)azetidine” is classified as a dangerous substance. It is a highly flammable liquid and vapor and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Azetidines have been the subject of remarkable advances in chemistry and reactivity . Future directions in the field may include further development of synthesis methods, exploration of new reaction types for functionalization of azetidines, and expanded applications in drug discovery, polymerization, and chiral templates .
Properties
IUPAC Name |
3-cyclohexyloxyazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFXASIYDBMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.